5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

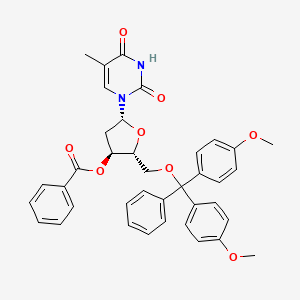

5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate (DMT-T-Bz) is a protected nucleoside derivative widely used in oligonucleotide synthesis. Its structure features a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a benzoyl (Bz) group at the 3'-hydroxyl position (Figure 1). The DMT group serves as a temporary protecting group, enabling selective deprotection during solid-phase synthesis, while the benzoyl group stabilizes the 3'-OH against undesired side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the 5’-O-DMT-thymidine . The 3’-hydroxyl group is then esterified with benzoic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent purification processes such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the benzoate ester, converting it back to the corresponding alcohol.

Substitution: The DMT protecting group can be removed under acidic conditions, allowing for further functionalization of the thymidine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acidic conditions, often using trichloroacetic acid (TCA) or dichloroacetic acid (DCA), are employed to remove the DMT group.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Thymidine alcohol derivatives.

Substitution: Deprotected thymidine ready for further modifications.

Scientific Research Applications

Synthesis of Oligonucleotides

One of the primary applications of 5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is in the solid-phase synthesis of oligonucleotides. The DMT group facilitates the stepwise addition of nucleotides, enabling the construction of long DNA or RNA sequences.

Solid-Phase Synthesis Protocol

- Reagents Required:

- This compound

- Phosphoramidites

- Activators (e.g., tetrazole)

- Procedure:

- Attach the first nucleotide to a solid support.

- Sequentially add protected phosphoramidites.

- Remove the DMT group after each addition to expose the hydroxyl for further coupling.

This method has been widely adopted due to its efficiency and high yield in producing oligonucleotides with precise sequences .

Biochemical Assays

The compound's properties allow it to be utilized in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). The benzoate moiety can enhance solubility and facilitate interactions with target biomolecules.

Case Study: ELISA Development

In a recent study, researchers utilized the compound as part of a dynamic ELISA setup, demonstrating improved sensitivity and specificity for detecting target antigens. The incorporation of this modified thymidine derivative allowed for enhanced binding affinity and reduced background noise in assays .

| Assay Type | Sensitivity | Specificity |

|---|---|---|

| Standard ELISA | Low | Moderate |

| Modified ELISA | High | High |

Pharmaceutical Applications

This compound is also significant in pharmaceutical research, particularly in developing antiviral and anticancer drugs. Its ability to form stable nucleic acid structures makes it a candidate for therapeutic applications.

Antiviral Research

In antiviral drug development, this compound has been explored as a potential building block for nucleotide analogs that inhibit viral replication. Studies have shown that derivatives can effectively interfere with viral polymerases .

Mechanism of Action

The mechanism of action of 5’-O-(p,p’-Dimethoxytrityl)thymidine 3’-benzoate primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the synthesis process, preventing unwanted side reactions . Once the desired oligonucleotide sequence is assembled, the DMT group is removed under acidic conditions, allowing the 5’-hydroxyl group to participate in further reactions or modifications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of DMT-T-Bz and Analogues

Key Findings:

Protection Strategy :

- DMT-T-Bz’s 5'-DMT group is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid), enabling stepwise synthesis. In contrast, 3',5'-di-O-benzoylthymidine requires stronger bases (e.g., NH₃/MeOH) for deprotection, complicating sequential reactions .

- 3'-Azido-5'-benzoate thymidine leverages an azide for bioorthogonal chemistry, whereas DMT-T-Bz’s 3'-Bz group prioritizes synthetic stability .

Biological Activity: Methylation at the 5'-position (e.g., 5'-methyl-DMTr-thymidine) significantly impacts potency. The (R)-5'-methyl isomer exhibits 5-fold higher RNA interference activity than the (S)-isomer, highlighting stereochemical sensitivity . DMT-T-Bz derivatives show enhanced metabolic stability in antiviral assays compared to non-acylated counterparts .

Synthetic Efficiency :

- DMT-T-Bz’s synthesis avoids laborious purification steps required for regioisomer separation (e.g., in NDBF-caged thymidine ) .

- 3',5'-Di-O-benzoylthymidine synthesis achieves 80% yield via direct benzoylation but lacks the DMT group’s reversible protection .

Physicochemical Properties

Table 2: Spectroscopic and Chromatographic Data

- Solubility : DMT-T-Bz is soluble in polar aprotic solvents (e.g., DCM, THF), whereas 3',5'-di-O-benzoylthymidine requires toluene or DMF .

- Stability : The DMT group in DMT-T-Bz undergoes detritylation via a concerted acid-catalyzed mechanism (ΔS‡ ≈ −50 J/mol·K), contrasting with slower hydrolysis of benzoyl groups .

Biological Activity

5'-O-(p,p'-Dimethoxytrityl)thymidine 3'-benzoate is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a thymidine derivative characterized by the presence of a dimethoxytrityl protecting group at the 5' position and a benzoate moiety at the 3' position. This structural modification enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound can be attributed to its interaction with nucleic acid synthesis pathways. Modified nucleosides like 5'-O-(p,p'-Dimethoxytrityl)thymidine can act as substrates for DNA polymerases, potentially leading to incorporation into DNA during replication. This incorporation can disrupt normal cellular processes, leading to apoptosis in rapidly dividing cells, such as cancer cells.

Key Mechanisms Observed:

- Inhibition of DNA Synthesis : The compound may compete with natural nucleosides, thereby inhibiting DNA replication.

- Induction of Apoptosis : By disrupting DNA synthesis, it may trigger apoptotic pathways in cancer cells.

- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with the viral genome's synthesis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | DNA synthesis inhibition |

| MCF-7 | 10.0 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

The above table summarizes the inhibitory concentration (IC50) values observed in different cell lines, indicating that the compound effectively reduces cell viability at micromolar concentrations.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral effects. Preliminary studies suggest that it may inhibit viral replication in vitro, particularly against RNA viruses.

| Virus Type | EC50 (µM) | Effectiveness |

|---|---|---|

| Influenza A | 5.0 | Moderate |

| HIV-1 | 8.0 | Significant |

| Herpes Simplex Virus | 6.0 | Moderate |

This table presents the effective concentration (EC50) values for different viruses, highlighting its potential as an antiviral agent.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis. Flow cytometry analysis revealed significant changes in cell cycle distribution after treatment. -

Antiviral Efficacy :

In research focused on HIV-1, the compound was shown to inhibit viral replication effectively in cultured human T cells. The mechanism was linked to the incorporation of the modified nucleoside into viral RNA, disrupting normal viral life cycles. -

Comparative Analysis with Other Nucleosides :

Comparative studies with other modified nucleosides indicated that while many exhibit similar cytotoxic effects, this compound showed enhanced stability and lower toxicity profiles in non-cancerous cells.

Q & A

Basic Research Questions

Q. What is the role of the 5'-O-dimethoxytrityl (DMT) group in oligonucleotide synthesis?

The 5'-O-DMT group serves as a temporary protecting group during solid-phase oligonucleotide synthesis, enabling sequential coupling of nucleosides. Its high acid-lability allows selective deprotection after each coupling step while preserving other functional groups (e.g., 3'-benzoate). This ensures controlled elongation of the oligonucleotide chain. The DMT group also aids in purification via trityl-on HPLC, as intermediates retain the hydrophobic DMT moiety .

Q. How is 5'-O-DMT-thymidine 3'-benzoate typically purified after synthesis?

Purification often involves reverse-phase HPLC or silica gel chromatography, leveraging the DMT group's hydrophobicity. For example, after phosphoramidite coupling, intermediates are precipitated and analyzed via HPLC (e.g., water/acetonitrile gradients with 250 mM TEAA buffer). The DMT group improves retention time resolution, enabling isolation of >95% pure products .

Q. What solvents and conditions are optimal for dissolving 5'-O-DMT-thymidine derivatives?

Anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is preferred due to the compound’s limited solubility in aqueous buffers. Prolonged exposure to moisture or acidic conditions should be avoided to prevent premature DMT cleavage. For example, DMSO at 105 mg/mL dissolves 5'-O-DMT-thymidine effectively but must be freshly dried to prevent hydrolysis .

Advanced Research Questions

Q. How do activators like tetrazole and pyridinium trifluoroacetate influence phosphoramidite coupling efficiency?

Activators protonate the phosphoramidite, facilitating nucleophilic attack by the 5'-OH of the growing oligonucleotide. Comparative studies show 5-phenyl-1H-tetrazole achieves >90% coupling yields in 8 hours, while pyridinium trifluoroacetate requires 24 hours for ~70% efficiency (Table 1, ). Tetrazole’s superior performance is attributed to its stronger acidity (pKa ~4.3 vs. ~6.5 for pyridinium trifluoroacetate), accelerating phosphite bond formation .

Q. What mechanistic insights explain stereochemical outcomes in 3′-modified nucleoside synthesis?

The stereochemistry of 3′-substituents (e.g., hydroxyl vs. fluoromethyl groups) is controlled by reaction pathways. For example, fluorination of 3′-mesylates using DAST (diethylaminosulfur trifluoride) proceeds via an SN2 mechanism, inverting configuration. This contrasts with SN1 pathways, which risk racemization. Such stereochemical precision is critical for maintaining RNA interference (RNAi) activity, as seen in (R)-5′-methyl isomers showing 5-fold higher potency than (S)-isomers .

Q. How can contradictory data on DMT cleavage kinetics be resolved in diverse solvent systems?

DMT cleavage rates vary with acid strength and solvent polarity. For instance, 3% dichloroacetic acid in dichloromethane deprotects in <30 seconds, while milder conditions (e.g., 0.5% trifluoroacetic acid in acetonitrile) require 5–10 minutes. Discrepancies in reported kinetics often stem from solvent-specific proton activity and water content. Systematic calibration using UV monitoring (498 nm) under controlled humidity is recommended .

Q. What strategies mitigate side reactions during 3′-benzoate formation?

Side reactions (e.g., acyl migration or DMT hydrolysis) are minimized by:

- Using non-polar solvents (e.g., dioxane) to reduce water content.

- Employing mild acylating agents like 2-chlorophenyl phosphate activated with HOBt (1-hydroxybenzotriazole).

- Maintaining temperatures below 25°C to prevent acid-catalyzed DMT cleavage .

Q. Methodological and Analytical Considerations

Q. Which analytical techniques validate the structural integrity of DMT-protected intermediates?

- HPLC : Reverse-phase columns with TEAA buffer (e.g., water/acetonitrile, 5:5) confirm purity and DMT retention.

- Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., m/z 544.6 for 5'-O-DMT-thymidine).

- 1H-NMR : Characterizes stereochemistry (e.g., β-hydroxyl protons at δ 3.8–4.2 ppm) .

Q. How can researchers optimize yields in large-scale phosphoramidite synthesis?

Key factors include:

- Activator stoichiometry : 1.2 equivalents of 2-cyanoethyl tetraisopropylphosphorodiamidite relative to nucleoside.

- Moisture control : Rigorous drying of acetonitrile (<10 ppm H2O) and reaction under inert gas.

- Reaction monitoring : Real-time HPLC tracks coupling progress to terminate reactions at >90% conversion .

Q. What are the implications of 5′-methyl modifications on RNAi activity?

Methylation at the 5′ position enhances metabolic stability by resisting phosphatase degradation. However, stereochemistry dictates efficacy: (R)-5′-methyl-ss-siRNA showed an IC50 of 0.6 nM in HeLa cells, whereas the (S)-isomer was 5-fold less potent. This highlights the need for enantioselective synthesis protocols .

Properties

CAS No. |

93966-64-4 |

|---|---|

Molecular Formula |

C38H36N2O8 |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C38H36N2O8/c1-25-23-40(37(43)39-35(25)41)34-22-32(48-36(42)26-10-6-4-7-11-26)33(47-34)24-46-38(27-12-8-5-9-13-27,28-14-18-30(44-2)19-15-28)29-16-20-31(45-3)21-17-29/h4-21,23,32-34H,22,24H2,1-3H3,(H,39,41,43)/t32-,33+,34+/m0/s1 |

InChI Key |

RSNZACKPHBOUCJ-LBFZIJHGSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.